![molecular formula C14H16N4O3 B2804521 tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate CAS No. 2219376-00-6](/img/structure/B2804521.png)

tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

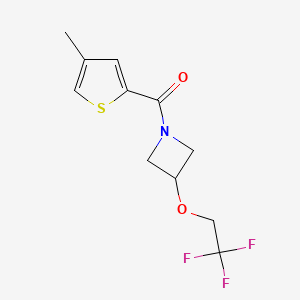

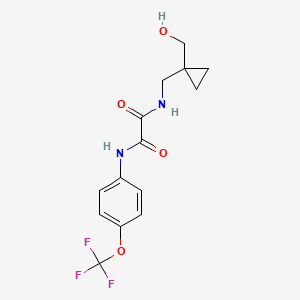

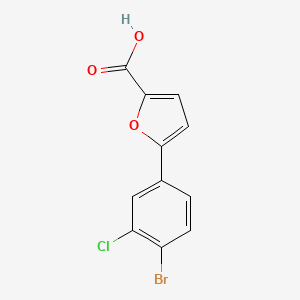

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a pyridine ring, another type of aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the pyrazole and pyridine rings suggests that this compound may have interesting chemical properties, such as the ability to participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates in general can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Synthesis and Regioselectivity : A study on the synthesis of pyrazole derivatives, including tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlights the importance of reaction conditions, such as the choice of solvent and base, in achieving high regioselectivity. This research contributes to understanding how tert-butyl pyrazole compounds can be efficiently synthesized and manipulated for further chemical transformations (Martins et al., 2012).

Ambient-Temperature Synthesis : The ambient-temperature synthesis of related tert-butyl pyrazolyl compounds demonstrates innovative methods for preparing complex molecules at room temperature, offering a more sustainable and accessible approach for the synthesis of pyrazole-based compounds (Becerra et al., 2021).

Ligand Synthesis and Metal Extraction : Research on pyrazole-based pyridine ligands, including derivatives of tert-butyl pyrazoles, showcases their application as extractants for metal ions like nickel(II) and copper(II). These findings are significant for developing new materials for metal recovery and purification processes (Pearce et al., 2017).

Intermediate in Targeted Molecule Synthesis : The synthesis of tert-butyl pyrazole[3,4-d] pyrimidine derivatives as intermediates for targeted PROTAC molecules indicates the critical role of such compounds in the development of therapeutic agents. This research underlines the potential of tert-butyl pyrazole compounds in medicinal chemistry applications (Zhang et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pyrazolo[4,3-b]pyridines , which have been characterized as antibacterial agents, as well as selective inhibitors of acetylcholinesterase .

Mode of Action

The reactions were accomplished in refluxing acetic acid in the presence of pyrrolidine and resulted in the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines .

Biochemical Pathways

Compounds synthesized from similar substances have been found to inhibit acetylcholinesterase , which plays a crucial role in neurotransmission.

Result of Action

Similar compounds have been characterized as antibacterial agents, as well as selective inhibitors of acetylcholinesterase , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl N-(5-formyl-1-pyridin-2-ylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)17-10-8-16-18(11(10)9-19)12-6-4-5-7-15-12/h4-9H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQGHPSJVWXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)

![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)